
5-isopropyl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H10N2O2. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a pyrazole ring substituted with an isopropyl group at the 5-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of hydrazones with α-bromo ketones under visible light catalysis. This method provides an efficient tandem reaction to form the pyrazole ring . Another common method involves the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs .
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes standard derivatization reactions:
-
Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acidic or basic catalysis to form corresponding esters. For example, reaction with ethanol in the presence of sulfuric acid yields ethyl 5-isopropyl-1H-pyrazole-3-carboxylate.
-
Amide Bond Formation : Reacts with amines (e.g., ammonia, alkylamines) via coupling agents like EDCl/HOBt to produce amides.
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Esterification | Ethanol, H₂SO₄, reflux, 6h | Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate | 88% | |
Amide Formation | NH₃, EDCl/HOBt, DMF, RT, 24h | 5-Isopropyl-1H-pyrazole-3-carboxamide | 72% |
Decarboxylation
Thermal or oxidative decarboxylation removes the carboxylic acid group:
-
Heating at 200–220°C under inert atmosphere produces 5-isopropyl-1H-pyrazole.
-
Oxidative decarboxylation using lead tetraacetate generates a radical intermediate, leading to substituted pyrazoles.
Condensation Reactions
The compound participates in cyclocondensation with bifunctional nucleophiles:
-
Reaction with 2,3-diaminopyridine forms 3H-imidazo[4,5-b]pyridine derivatives via nucleophilic substitution (69% yield) .
-
Condensation with hydrazines yields pyrazolo[3,4-d]pyridazine systems .
Substrate | Conditions | Product | Yield | Reference |
---|---|---|---|---|
2,3-Diaminopyridine | Benzene, reflux, 12h | 3H-Imidazo[4,5-b]pyridine derivative | 69% |
Substitution Reactions
The isopropyl group or pyrazole nitrogen can undergo substitutions:
-
N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic media replaces the NH proton, forming 1-alkyl derivatives.
-
Halogenation : Electrophilic substitution with bromine or chlorine at the pyrazole ring’s 4-position occurs under mild conditions.
Coordination Chemistry
The carboxylic acid and pyrazole nitrogen act as ligands for metal complexes:
-
Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in aqueous ethanol, characterized by UV-Vis and IR spectroscopy.
Metal Ion | Conditions | Complex Structure | Application |
---|---|---|---|
Cu²⁺ | Ethanol/H₂O, RT, 2h | Octahedral geometry | Catalysis studies |
Acid-Base Reactions
The carboxylic acid group (pKa ≈ 3.1) deprotonates in basic solutions to form carboxylate salts, enhancing solubility in polar solvents .
Key Mechanistic Insights
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- 5-Isopropyl-1H-pyrazole-3-carboxylic acid serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various functional modifications, making it valuable in organic synthesis.
Reactivity and Transformations
- The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to yield pyrazole derivatives or reduced to convert the carboxylic acid group into alcohols or aldehydes.
Biological Research
Enzyme Inhibition Studies
- This compound has been utilized in research focusing on enzyme inhibitors. Its ability to interact with specific enzyme active sites allows it to inhibit substrate binding and catalytic activity, which is crucial in drug design .
Receptor Modulation
- This compound has shown potential as a receptor modulator. It can bind to receptor sites, altering their conformation and function, which is significant in pharmacological applications.
Medicinal Chemistry
Cystic Fibrosis Research
- In studies related to cystic fibrosis, derivatives of this compound have been identified as potential modulators of the CFTR chloride channel. These compounds demonstrate efficacy in restoring the function of defective CFTR proteins associated with cystic fibrosis mutations .
Drug Development
- The compound's unique properties have made it a candidate for developing new pharmaceuticals targeting various diseases. Its structure-activity relationship (SAR) studies reveal promising results in enhancing drug efficacy and specificity .
Agricultural Applications
Pesticide Development
- This compound is also investigated for its use in developing agrochemicals, particularly pesticides. Its ability to act on specific biological pathways makes it suitable for creating targeted agricultural products that minimize environmental impact while maximizing effectiveness.
Case Studies
Mechanism of Action
The mechanism of action of 5-Isopropyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparison with Similar Compounds
- 3-Isopropyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1H-pyrazole-5-carboxylic acid
Comparison: 5-Isopropyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
5-Isopropyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : C7H10N2O2
- Molecular Weight : 154.17 g/mol
The structure of this compound features a pyrazole ring with an isopropyl group and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects such as:
- Enzyme Inhibition : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Altered Cellular Pathways : This compound can induce apoptosis in cancer cell lines and alter cell cycle progression.
Biological Activity Overview
Recent studies have highlighted the following biological activities of this compound:
-
Anticancer Activity :
- The compound has demonstrated potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC₅₀ values in the nanomolar range .
- Mechanistic studies revealed that it induces apoptosis and affects cell cycle dynamics in treated cells.
- Anti-inflammatory Effects :
-
Antimicrobial Properties :
- Some studies suggest that modifications to the pyrazole core enhance antimicrobial activity against various pathogens .
Table 1: Summary of Biological Activities
Compound | Biological Activity | IC₅₀ Value (µM) | Reference |
---|---|---|---|
This compound | Anticancer (MCF-7) | <50 | |
This compound | Anti-inflammatory (COX inhibition) | 25 | |
This compound | Antimicrobial (various pathogens) | 30 |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, allowing for the generation of various derivatives with enhanced biological activities. For instance, derivatives with different substituents on the pyrazole ring have shown improved potency against specific biological targets .
Q & A
Q. What are the common synthetic routes for 5-isopropyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence product purity?
Basic Research Question
The synthesis typically involves cyclization of precursors such as substituted pyrazole esters or condensation of hydrazine derivatives with β-keto acids. For example, ester intermediates like ethyl 3-isopropyl-1H-pyrazole-5-carboxylate (CAS 78208-72-7) can undergo hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative . Reaction conditions such as temperature (80–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., NaOH for saponification) critically affect yield and purity. Incomplete hydrolysis or side reactions (e.g., decarboxylation) may require purification via recrystallization or column chromatography .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound and its intermediates?
Basic Research Question
- ¹H/¹³C-NMR : The pyrazole ring protons resonate between δ 6.5–7.5 ppm, while the isopropyl group shows characteristic splitting (δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for CH). The carboxylic acid proton may appear as a broad peak at δ 10–12 ppm .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) confirm the carboxylic acid moiety .
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., 168.17 g/mol) and fragments (e.g., loss of COOH group) validate the structure .
Q. What strategies can resolve contradictions in reported biological activity data for pyrazole-3-carboxylic acid derivatives?
Advanced Research Question
Discrepancies in biological activity (e.g., enzyme inhibition vs. no effect) may arise from differences in assay conditions or substituent positioning. Methodological solutions include:
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values under standardized conditions (pH, temperature) .
- Structural Analog Comparison : Compare activity of 5-isopropyl derivatives with analogs like 5-propyl or 5-cyclopropyl variants to isolate steric/electronic effects .
- Molecular Dynamics Simulations : Assess binding stability in enzyme active sites (e.g., COX-2 for anti-inflammatory activity) using software like GROMACS .
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
Advanced Research Question
Key parameters for optimization:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps or enzyme-mediated hydrolysis for stereocontrol .
- Solvent Selection : High-polarity solvents (e.g., DMSO) enhance solubility of intermediates but may require careful drying to avoid side reactions .
- Flow Chemistry : Continuous flow systems reduce reaction time and improve heat management for exothermic steps (e.g., cyclization) .
Q. What computational methods are suitable for studying the interactions of this compound with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like kinases or GPCRs. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the isopropyl moiety .
- QSAR Modeling : Correlate substituent properties (e.g., logP, Hammett constants) with activity data to design derivatives with enhanced potency .
- MD Simulations : Evaluate conformational stability of ligand-target complexes over nanosecond timescales to identify critical binding residues .
Q. What challenges arise in purifying this compound, and how can they be mitigated?
Advanced Research Question
- Challenge : Low aqueous solubility complicates recrystallization.
Solution : Use mixed solvents (e.g., ethanol/water) or ion-pairing agents (e.g., triethylamine) to enhance solubility . - Challenge : Co-elution of byproducts in column chromatography.
Solution : Optimize mobile phase gradients (e.g., 5–20% MeOH in DCM) or employ reverse-phase HPLC with C18 columns .
Q. How can crystallographic data (e.g., SHELX) aid in structural validation?
Advanced Research Question
Single-crystal X-ray diffraction using SHELXL refines bond lengths, angles, and torsion angles, confirming the planar pyrazole ring and isopropyl substituent orientation. For example, the dihedral angle between the pyrazole and carboxylic acid groups can validate conjugation effects . Crystallographic data also resolve polymorphism issues critical for patent applications .
Q. What are the implications of substituent variation (e.g., isopropyl vs. cyclopropyl) on reactivity and bioactivity?
Advanced Research Question
- Steric Effects : The isopropyl group increases steric hindrance, reducing nucleophilic attack at the 3-position compared to cyclopropyl derivatives .
- Electronic Effects : Electron-donating isopropyl groups may enhance resonance stabilization of the pyrazole ring, altering pKa of the carboxylic acid (predicted ~2.5–3.0) .
- Bioactivity : Isopropyl-substituted derivatives show improved logP values (~1.8) for blood-brain barrier penetration in CNS-targeted drug design .
Properties
IUPAC Name |
5-propan-2-yl-1H-pyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)5-3-6(7(10)11)9-8-5/h3-4H,1-2H3,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWXKAHFWLSLOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50918863 | |
Record name | 5-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50918863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92933-47-6 | |
Record name | 5-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50918863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.